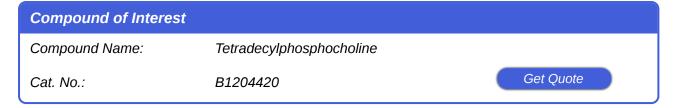


structural formula and chemical properties of Tetradecylphosphocholine

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An In-depth Technical Guide to **Tetradecylphosphocholine** and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

Alkylphosphocholines are a class of synthetic phospholipid analogs characterized by a phosphocholine head group and a single alkyl chain of varying length. These compounds exhibit a range of biological activities and are of significant interest in both biochemical research and clinical applications. This guide focuses on **tetradecylphosphocholine** (also known as Fos-choline 14), a zwitterionic surfactant frequently used in membrane protein research, and its longer-chain analog, hexadecylphosphocholine (miltefosine). Miltefosine is a clinically approved oral drug for the treatment of leishmaniasis and has been investigated for its anticancer properties.[1][2][3] This document provides a comprehensive overview of their chemical structures, properties, mechanisms of action, and relevant experimental protocols.

Structural Formula and Chemical Properties

Tetradecylphosphocholine and its clinically significant analog, miltefosine (hexadecylphosphocholine), are amphiphilic, zwitterionic molecules.[1][3] Their structures consist of a positively charged quaternary amine and a negatively charged phosphoryl group, attached to a long hydrophobic alkyl chain.[1] The primary structural difference is the length of this alkyl chain, which is 14 carbons for **tetradecylphosphocholine** and 16 carbons for miltefosine (though some sources may use the formula C21H46NO4P which corresponds to a hexadecyl chain).[1][3]



Structural Diagrams

Figure 1: Tetradecylphosphocholine

Figure 2: Miltefosine (Hexadecylphosphocholine)

Physicochemical Data



The quantitative properties of **tetradecylphosphocholine** and miltefosine are summarized below for easy comparison.

Property	Tetradecylphosphocholine (Fos-choline 14)	Miltefosine (Hexadecylphosphocholin e)
CAS Number	77733-28-9[3][4][5]	58066-85-6[6]
Molecular Formula	C19H42NO4P[3][4][5]	C ₂₁ H ₄₆ NO ₄ P[1][6]
Molecular Weight	379.5 g/mol [3][5]	407.6 g/mol [6][7]
Appearance	White crystalline powder[8]	White to off-white hygroscopic powder[1]
Solubility	DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 25 mg/ml[3]	Ethanol: >1.25 mg/mLDMSO: >0.8 mg/mLWater/PBS (pH 7.2): ≥2.5 mg/mL[1][6]
рКа	Not specified	~2[1][2]
Critical Micelle Conc. (CMC)	~0.12 mM[3][8]	Not specified

Mechanisms of Action and Signaling Pathways (Miltefosine)

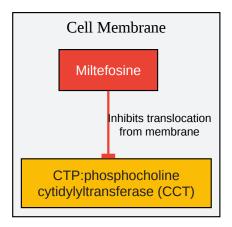
Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by interacting with cell membranes and modulating critical intracellular signaling pathways.[9] Its activity is not based on direct interaction with DNA, but rather on its influence at the level of the cancer cell membrane.[10]

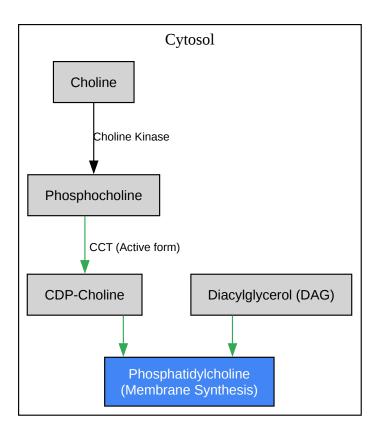
Disruption of Membrane Integrity and Lipid Metabolism

As a phospholipid analog, miltefosine integrates into cellular membranes, disrupting their normal structure and function.[11][12] This interference affects membrane fluidity and the function of membrane-bound proteins.[13] A key mechanism is the inhibition of phosphatidylcholine biosynthesis. In mammalian cells, miltefosine blocks the Kennedy CDP-Choline pathway by inhibiting the enzyme phosphocholine cytidylyltransferase.[6][14] This



inhibition is significantly more potent in parasites like T. cruzi than in mammalian cells, contributing to its selective antiparasitic activity.[14]





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Caption: Miltefosine inhibits phosphatidylcholine synthesis by preventing CCT translocation.

Modulation of Signal Transduction

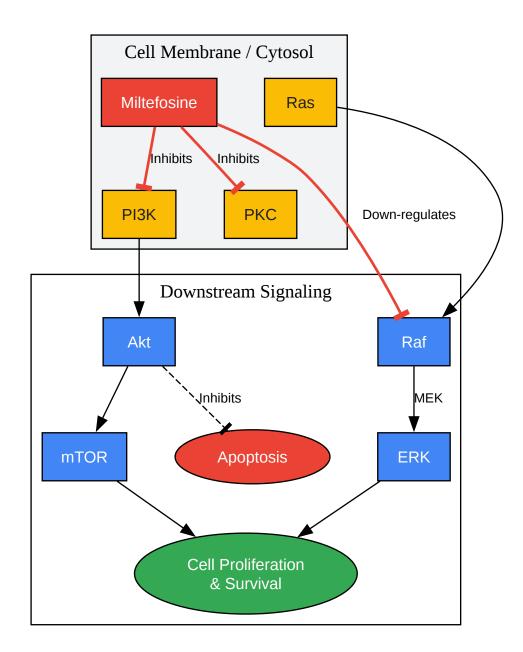
Miltefosine significantly impacts intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation.[9] It has been shown to inhibit Protein Kinase C (PKC) and interfere with the PI3K/Akt pathway.[7][10]

• Protein Kinase C (PKC) Inhibition: Miltefosine inhibits phosphatidylserine-activated PKC in vitro with a half-inhibitory concentration (IC50) of 62 μ M.[6][15] This action antagonizes the



effects of phorbol esters, which are known PKC activators, thereby inhibiting cell proliferation.[15]

• PI3K/Akt Pathway Interference: Alkylphospholipids, including miltefosine, can modulate the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[9] This modulation can lead to a G2/M phase cell cycle arrest and ultimately trigger programmed cell death.[9]



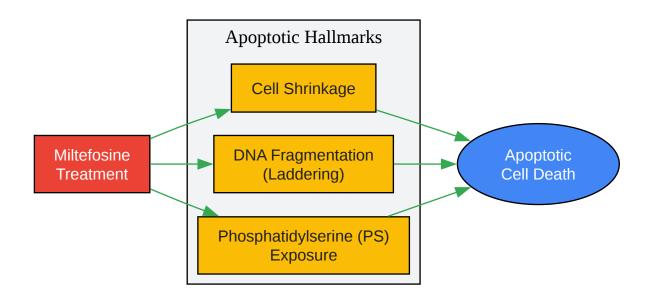
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Caption: Miltefosine inhibits key pro-survival signaling pathways like PI3K/Akt and Ras/Raf.



Induction of Apoptosis

A primary consequence of miltefosine's action on cancer and leishmania cells is the induction of apoptosis, or programmed cell death.[2][16][17] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, nuclear condensation, DNA fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[16][17][18] In Leishmania donovani, miltefosine-induced apoptosis involves DNA fragmentation into oligonucleosome-sized fragments, a classic feature of this cell death pathway.[17][18]



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Caption: Miltefosine induces apoptosis through characteristic cellular changes.

Experimental Protocols: In Vitro Cytotoxicity Assessment

To evaluate the cytotoxic effects of alkylphosphocholines, a variety of in vitro assays can be employed. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

MTT Assay Protocol

Foundational & Exploratory





This protocol outlines the key steps for determining the 50% inhibitory concentration (IC₅₀) of a compound like **tetradecylphosphocholine** or miltefosine against a chosen cell line.

· Cell Seeding:

- Culture cells to an appropriate density, ensuring they are in the logarithmic growth phase.
- Trypsinize (for adherent cells) or collect cells and perform a cell count using a hemocytometer or automated cell counter.[20]
- Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.[19]
- Incubate the plate overnight (or for a few hours for suspension cells) at 37°C in a 5% CO₂
 humidified atmosphere to allow for cell attachment and recovery.[19][20]

Compound Treatment:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, PBS).
- Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.
- Remove the old medium from the wells and add 100 μL of the medium containing the various compound concentrations. Include vehicle-only controls (solvent at the same concentration used for the highest drug dose).[20][21]
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21]
- Add 10-20 μL of the MTT solution to each well (including controls) and mix gently.



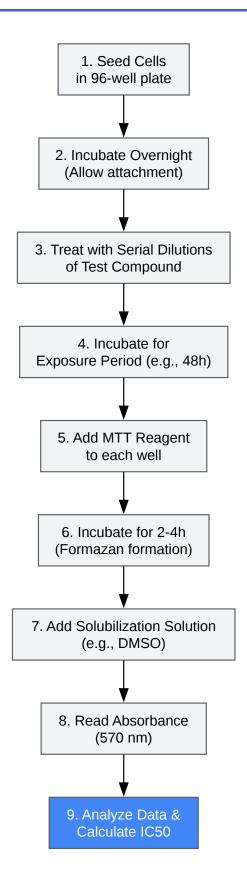
- Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]
- Formazan Solubilization and Absorbance Reading:
 - After incubation, add 100-150 μL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
 - Shake the plate gently for 5-15 minutes to ensure complete dissolution.[19]
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
 [21]

Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicletreated control cells.
- Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram





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Caption: Workflow for determining compound cytotoxicity using the MTT assay.



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